4-Amino-3-nitrobenzaldehyde
Overview
Description
4-Amino-3-nitrobenzaldehyde is an organic compound with the chemical formula C7H6N2O3. It is characterized by the presence of an amino group at the fourth position and a nitro group at the third position on a benzaldehyde ring. This compound is a yellow crystalline powder with a melting point of approximately 135-137°C . It is soluble in acid and sodium hydroxide solutions and is commonly used as an intermediate in organic synthesis, particularly in the production of dyes and compounds with biological activity .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction context .
Mode of Action
It has been used in the synthesis of reactive azo-dyes through a series of condensation and coupling reactions . This suggests that 4-Amino-3-nitrobenzaldehyde may interact with its targets through similar chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Given its use in the synthesis of reactive azo-dyes , it can be inferred that this compound may play a role in the biochemical pathways related to dye synthesis and coloration processes.
Result of Action
Its use in the synthesis of reactive azo-dyes suggests that it may contribute to the formation of these dyes, which can have various applications, including in dye-sensitized solar cells .
Preparation Methods
4-Amino-3-nitrobenzaldehyde can be synthesized through various methods. One common synthetic route involves the reduction of p-nitrobenzaldehyde. This reduction typically uses a reducing agent such as a sulfoxide and hydrogen . Another method involves diazotization of this compound in hydrochloric acid, followed by coupling with various substituted phenols and naphthols to produce a series of dyes . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Amino-3-nitrobenzaldehyde undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common reagents used in these reactions include hydrogen, potassium permanganate, hydrochloric acid, and various substituted phenols and naphthols. Major products formed from these reactions include amino derivatives, carboxylic acids, and azo dyes .
Scientific Research Applications
4-Amino-3-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential in the development of new drugs, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
4-Amino-3-nitrobenzaldehyde can be compared with other similar compounds, such as:
4-Aminobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzaldehyde: Lacks the amino group, limiting its use in diazotization and coupling reactions.
4-Nitrobenzaldehyde: Lacks the amino group, making it less versatile in the synthesis of azo dyes.
The presence of both amino and nitro groups in this compound makes it unique and highly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
4-amino-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOCECYTBZBBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531007 | |
Record name | 4-Amino-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60531007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51818-99-6 | |
Record name | 4-Amino-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51818-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60531007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Amino-3-nitrobenzaldehyde suitable for dye synthesis?
A: this compound is a key starting material for creating azo dyes. Its structure, featuring both an amino group (-NH2) and a nitro group (-NO2), makes it ideal for diazotization reactions. [, , ] These reactions form the basis of azo dye synthesis, where the diazotized this compound reacts with coupling partners like phenols or aromatic amines to generate intensely colored compounds. [] Researchers have synthesized a range of violet to cyan azo dyes using this compound as the diazo component, highlighting its versatility in color tuning. []
Q2: Beyond traditional textiles, are there other applications for this compound-derived compounds?
A: Research indicates that reactive azo-dyes synthesized from this compound hold potential for application in dye-sensitized solar cells (DSSCs). [] Computational studies using Density Functional Theory (DFT) suggest that these dyes exhibit favorable electronic properties for DSSCs, including efficient electron injection and light harvesting capabilities. []
Q3: How does the structure of this compound contribute to the properties of its derivatives?
A: The presence of electron-donating and electron-withdrawing groups within the this compound structure allows for fine-tuning the electronic properties of the resulting dyes. [] Computational analyses, including Natural Bond Orbital (NBO) calculations, reveal that specific structural modifications impact the electron delocalization within the dye molecules. [] This directly influences their absorption spectra, stability, and overall performance in applications like DSSCs. []
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